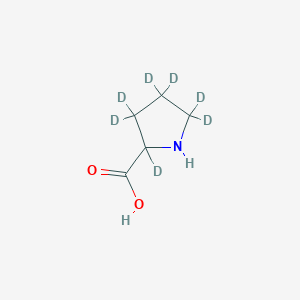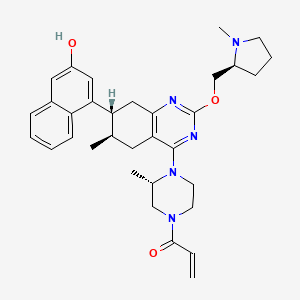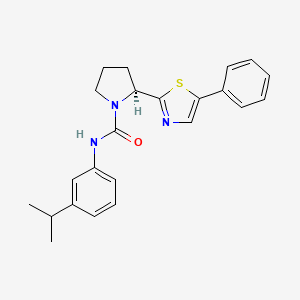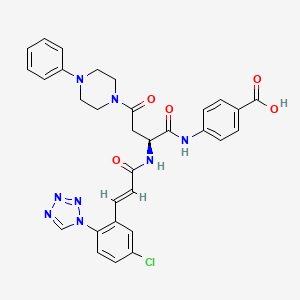
Potassium 1,3-dioxoisoindolin-2-ide-15N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 1,3-dioxoisoindolin-2-ide-15N is a nitrogen-15 labeled derivative of Potassium 1,3-dioxoisoindolin-2-ide. This compound is primarily used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical and tracing applications. The compound has a molecular formula of C8H5K15NO2 and a molecular weight of 187.22 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 1,3-dioxoisoindolin-2-ide-15N typically involves the incorporation of nitrogen-15 into the parent compound, Potassium 1,3-dioxoisoindolin-2-ide. One common method includes the reaction of phthalimide with potassium hydroxide in the presence of a nitrogen-15 source. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures (40-120°C) for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of nitrogen-15. The final product is purified through filtration and recrystallization to achieve a purity of over 98% .
化学反応の分析
Types of Reactions: Potassium 1,3-dioxoisoindolin-2-ide-15N undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the potassium ion is replaced by other cations.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and other electrophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
科学的研究の応用
Potassium 1,3-dioxoisoindolin-2-ide-15N is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of nitrogen-containing drugs.
Industry: Applied in the synthesis of labeled compounds for various industrial applications
作用機序
The mechanism of action of Potassium 1,3-dioxoisoindolin-2-ide-15N involves its role as a stable isotope tracer. The nitrogen-15 label allows researchers to track the compound’s incorporation and transformation in various chemical and biological processes. This helps in understanding reaction pathways, metabolic routes, and the behavior of nitrogen-containing compounds in different environments .
類似化合物との比較
Potassium 1,3-dioxoisoindolin-2-ide: The non-labeled version of the compound.
Potassium phthalimide: Another potassium salt with similar structural features.
Uniqueness: The primary uniqueness of Potassium 1,3-dioxoisoindolin-2-ide-15N lies in its nitrogen-15 labeling, which provides distinct advantages in tracing and analytical applications. This makes it more valuable in research settings compared to its non-labeled counterparts .
特性
分子式 |
C8H5KNO2 |
|---|---|
分子量 |
187.22 g/mol |
InChI |
InChI=1S/C8H5NO2.K/c10-7-5-3-1-2-4-6(5)8(11)9-7;/h1-4H,(H,9,10,11);/i9+1; |
InChIキー |
BYXYCUABYHCYLY-DLBIPZKSSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=O)[15NH]C2=O.[K] |
正規SMILES |
C1=CC=C2C(=C1)C(=O)NC2=O.[K] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B12405512.png)




